REACTION_CXSMILES
|
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCN1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCN1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCN1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |